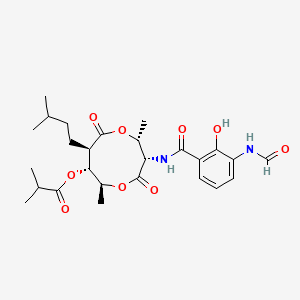

Antimycin A7a

Description

Contextualization within the Antimycin Class of Natural Products

The antimycins are a class of depsipeptide antibiotics characterized by a nine-membered dilactone ring core linked to a 3-formamidosalicylic acid moiety. mdpi.com More than 40 different antimycin compounds have been identified to date. nih.gov The structural diversity among these analogues primarily arises from variations in the alkyl side chains attached to the dilactone core. nih.gov This structural variability influences the biological activity of each specific compound.

Antimycin A7a is distinguished by a specific acyl side chain, identified as (2S,3S,4R)-3,4-dihydroxy-2-isobutylpentanoic acid. It has been reported to be produced by Streptomyces wadayamensis and Streptomyces albidoflavus. google.com

Historical Perspectives on Antimycin Research

The study of antimycins dates back to the mid-20th century, with the initial discovery of Antimycin A in 1945 and its registration as a fish toxicant in 1960. researchgate.net Early research focused on the potent inhibitory effects of the Antimycin A complex on the mitochondrial electron transport chain. google.com Specifically, these compounds are known to bind to the Qi site of cytochrome c reductase (Complex III), thereby blocking cellular respiration and ATP production. researchgate.net This mechanism of action established the Antimycin A complex as a valuable tool in biochemical and cell biology research for studying mitochondrial function. The biosynthetic gene cluster for antimycins was identified more recently, which has opened new avenues for understanding their production and for bioengineering novel analogues. google.com

Significance of this compound in Current Research Paradigms

Detailed research focusing specifically on this compound is limited in publicly available scientific literature. However, its inclusion in recent patents and compound databases suggests an emerging interest in its specific properties. A patent application has highlighted the isolation of this compound from a deep-sea strain of Streptomyces albidoflavus and proposes its potential application as an antifeedant for insect pests and as a lead compound for antifungal drugs. This suggests that current research is beginning to explore the unique biological activities of individual antimycin analogues like A7a, beyond the well-documented piscicidal and general mitochondrial inhibitory effects of the Antimycin A complex. The potential for developing natural-source antibacterial and anti-insect pesticides is a key area of this emerging interest.

Structure

3D Structure

Properties

CAS No. |

197791-88-1 |

|---|---|

Molecular Formula |

C26H36N2O9 |

Molecular Weight |

520.6 g/mol |

IUPAC Name |

[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |

InChI |

InChI=1S/C26H36N2O9/c1-13(2)10-11-18-22(37-24(32)14(3)4)16(6)36-26(34)20(15(5)35-25(18)33)28-23(31)17-8-7-9-19(21(17)30)27-12-29/h7-9,12-16,18,20,22,30H,10-11H2,1-6H3,(H,27,29)(H,28,31)/t15-,16+,18-,20+,22+/m1/s1 |

InChI Key |

ZFUIXKUZSFLVKA-GNEWFCMESA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)C(C)C |

Canonical SMILES |

CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)C(C)C |

Origin of Product |

United States |

Natural Origin and Biosynthetic Pathways

Microbial Producers of Antimycin A7a and Related Compounds

The genus Streptomyces stands out as the principal source of antimycins. nih.govcenmed.com These filamentous bacteria, belonging to the Actinobacteria class, are renowned for their ability to produce a vast array of secondary metabolites, including many clinically significant antibiotics. nih.gov Numerous Streptomyces species have been identified as producers of antimycins, highlighting the widespread distribution of this biosynthetic capability within the genus. researchgate.net For instance, Streptomyces albus S4 has been a model organism for studying antimycin biosynthesis. nih.govresearchgate.net Other identified producers include Streptomyces sp. K01-0031, which was found to produce a novel antimycin, Antimycin A9, alongside other known congeners. nih.gov

| Table 1: Selected Streptomyces Species Producing Antimycin Compounds |

| Streptomyces albus |

| Streptomyces sp. K01-0031 |

| Streptomyces olivaceiscleroticus |

| Streptomyces sp. NBU3104 |

| Streptomyces albidoflavus |

The microbial hosts of this compound are not confined to a single environment but are found in a variety of ecological settings, underscoring their adaptability and widespread distribution.

Soil has traditionally been a rich source for the discovery of novel antibiotic-producing microorganisms, and Streptomyces are ubiquitous inhabitants of terrestrial ecosystems. bham.ac.uk Strains of Streptomyces capable of producing antimycins have been successfully isolated from soil samples collected from diverse geographical locations. ajbasweb.comnih.gov For example, an actinomycete culture, identified as Streptomyces olivaceiscleroticus, was isolated from a soil sample in Egypt and found to produce antimycin A. ajbasweb.comresearchgate.net The isolation of these bacteria from varied soil habitats demonstrates the broad distribution of antimycin-producing potential in terrestrial environments. bham.ac.uk

The marine environment, particularly marine invertebrates, has emerged as a promising frontier for the discovery of novel bioactive compounds. nih.gov Marine sponges, known to host diverse microbial communities, are a significant reservoir of actinomycetes with unique metabolic capabilities. mdpi.comnih.govfrontiersin.org Streptomyces species that produce antimycins have been isolated from marine sponges. mdpi.comresearchgate.net For instance, a Streptomyces sp. (SM8) isolated from the sponge Haliclona simulans was shown to produce antimycins. mdpi.com This highlights the potential of marine sponge-associated actinomycetes as a source for new antimycin analogues. researchgate.net

Endophytes are microorganisms that reside within the tissues of living plants without causing any apparent harm to their host. nih.gov This symbiotic relationship can result in the production of a variety of bioactive secondary metabolites. Endophytic actinomycetes, including Streptomyces species, have been identified as producers of antimycins. researchgate.net An example is the isolation of Streptomyces albidoflavus from a mangrove plant, which was found to produce Antimycin A18. nih.gov The discovery of antimycin production in endophytic microorganisms suggests that the chemical ecology of plant-microbe interactions may play a role in the biosynthesis of these compounds. nih.govfrontiersin.org

Isolation from Diverse Environmental Niches

Elucidation of the Antimycin Biosynthetic Gene Cluster (BGC)

The biosynthesis of the complex antimycin structure is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). nih.gov The antimycin BGC was first identified in Streptomyces albus. nih.gov This cluster, approximately 25 kb in size, is composed of 15 genes arranged in four operons: antAB, antCDE, antFG, and antHIJKLMNO. nih.govnih.gov

The biosynthesis is a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. researchgate.netnih.gov The core structure of antimycins is a nine-membered dilactone ring. researchgate.net The biosynthesis involves the coordinated action of fourteen proteins (AntBCDEFGHIJKLMNO). nih.gov The process is initiated by the pathway-specific tryptophan-2,3-dioxygenase, AntN, which opens the indole (B1671886) ring of tryptophan. nih.gov

Hybrid Non-ribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS) Assembly Line

The core structure of this compound is assembled through the coordinated action of NRPS and PKS modules. nih.gov This hybrid system allows for the incorporation of both amino acid and keto-acid building blocks, leading to the characteristic depsipeptide structure of antimycins. nih.gov The NRPS component is responsible for recognizing, activating, and incorporating amino acid precursors, while the PKS component iteratively adds acyl-CoA derived extender units. rsc.org The interplay between these two enzymatic systems is crucial for the formation of the antimycin scaffold. nih.gov

The assembly line is comprised of a di-modular NRPS, AntC, and a uni-modular PKS, AntD. nih.gov This enzymatic complex orchestrates the sequential condensation of the biosynthetic intermediates, ultimately leading to the formation of the nine-membered dilactone ring that forms the core of the antimycin molecule. nih.govacs.org

Identification and Functional Characterization of Key Biosynthetic Genes

The antimycin BGC is organized into several operons, each containing genes that encode enzymes with specific roles in the biosynthetic pathway. nih.govnih.govresearchgate.netpeerj.com The core set of genes essential for antimycin biosynthesis includes antFGHIJKLMNO. nih.gov

The antimycin BGC is typically organized into four main transcriptional units: the antAB, antCDE, antFG, and antHIJKLMNO operons. nih.govnih.govresearchgate.netpeerj.com

antFGHIJKLMNO operon : The genes within this operon are primarily responsible for the biosynthesis of the unusual starter unit, 3-formamidosalicylate. nih.gov

antCDE operon : This operon encodes the core NRPS/PKS machinery. antC encodes the di-modular NRPS, and antD encodes the unimodular PKS. nih.govnih.gov antE encodes a crotonyl-CoA reductase. nih.gov

antAB operon : The antB gene encodes a discrete acyltransferase responsible for attaching the variable acyl side chain at the C-8 position of the antimycin core, which contributes to the chemical diversity of the antimycin family. nih.govnih.gov

The architecture of the antimycin BGC can be classified into different forms based on the presence or absence of two key genes, antP and antQ. nih.gov

antP : This gene encodes a kynureninase, an enzyme involved in the conversion of N-formyl-L-kynurenine to anthranilate, a precursor for the 3-formamidosalicylate starter unit. nih.gov

antQ : This gene encodes a phosphopantetheinyl transferase (PPTase), which is responsible for the post-translational modification of the NRPS and PKS enzymes, a crucial step for their activation. nih.gov

The presence or absence of these genes leads to the classification of antimycin BGCs into four main types:

| BGC Form | antP Presence | antQ Presence | Number of Genes |

| S-form (Short) | Absent | Absent | 15 |

| IP-form (Intermediate) | Present | Absent | 16 |

| IQ-form (Intermediate) | Absent | Present | 16 |

| L-form (Long) | Present | Present | 17 |

In BGCs lacking antP (S- and IQ-forms), the required kynureninase activity is likely provided by a housekeeping gene from the primary metabolism of the producing organism. nih.gov Similarly, in the absence of antQ (S- and IP-forms), a PPTase from elsewhere in the genome is utilized for the activation of the NRPS/PKS machinery. nih.gov

The antimycin BGC also contains standalone enzymes that are not part of the main NRPS/PKS assembly line but play crucial roles in modifying the biosynthetic intermediates. One such enzyme is AntM, a standalone β-ketoreductase. nih.govacs.org

AntM is responsible for the stereoselective reduction of the β-keto group at the C-8 position of the growing polyketide chain. nih.gov This reduction is a critical step in the formation of the hydroxyl group that is subsequently acylated by AntB. acs.org Research has shown that AntM acts on the terminal biosynthetic intermediate while it is still tethered to the acyl carrier protein (ACP) of the PKS module. acs.org Mutational analysis has identified key amino acid residues, Tyr185 and Phe223, which are proposed to act as checkpoints controlling substrate access to the enzyme's active site. acs.org

Enzymatic Logic and Mechanistic Aspects of Antimycin Biosynthesis

The biosynthesis of the antimycin core involves a series of enzymatic reactions that are precisely controlled in terms of substrate selection, stereochemistry, and reaction sequence.

The formation of the characteristic nine-membered dilactone scaffold of antimycins is a key step in the biosynthetic pathway. nih.govacs.org This process is catalyzed by the NRPS/PKS machinery and a set of associated enzymes. nih.gov The biosynthesis is initiated with the formation of the 3-formamidosalicylate starter unit, which is then loaded onto the NRPS module. The assembly line then incorporates L-threonine and a polyketide chain. nih.gov

Biosynthesis of the 3-Formamidosalicylic Acid Moiety

The 3-formamidosalicylic acid (3-FAS) moiety is the conserved pharmacophore essential for the biological activity of antimycins. nih.gov Its biosynthesis is a multi-step enzymatic process that begins with the amino acid L-tryptophan. The pathway involves a series of dedicated enzymes encoded within the antimycin biosynthetic gene cluster. nih.gov

The initial step is the oxidative cleavage of the indole ring of tryptophan, a reaction catalyzed by the enzyme AntN, a tryptophan-2,3-dioxygenase, which produces N-formyl-L-kynurenine. nih.gov Subsequent modifications are carried out by a suite of enzymes, including AntHIJKL and AntO, which have been systematically identified through genetic studies and heterologous expression. nih.gov These enzymes work in concert to convert N-formyl-L-kynurenine into the final 3-FAS starter unit, which is then loaded onto the main NRPS/PKS assembly line to initiate antimycin synthesis. nih.govnih.gov The enzyme AntO, in particular, is believed to be a difunctional enzyme that performs both the deformylation of an intermediate and the final N-formylation of 3-aminosalicylate to yield 3-FAS. researchgate.net

Table 1: Key Enzymes in 3-Formamidosalicylic Acid Biosynthesis

| Gene | Enzyme | Proposed Function |

|---|---|---|

| antN | Tryptophan-2,3-dioxygenase | Catalyzes the initial opening of the indole ring of L-tryptophan. nih.gov |

| antH, antI, antJ, antK, antL | Modification Enzymes | A multi-component oxygenase system involved in the pathway from N-formyl-L-kynurenine to 3-aminosalicylate. nih.gov |

Post-PKS/NRPS Tailoring Modifications

Following the assembly of the core antimycin structure by the hybrid PKS/NRPS machinery, a series of tailoring modifications occur to yield the final mature antimycin analogues. These modifications are crucial for the structural diversity and biological activity of the antimycin family. nih.gov

One of the key tailoring steps involves the modification of a keto group on the polyketide-derived portion of the molecule. This keto group is stereospecifically reduced to a hydroxyl group. nih.gov This newly formed hydroxyl group then serves as an attachment point for various acyl chains through an esterification reaction. nih.gov The specific acyl chain that is attached is a primary determinant of the final antimycin analogue produced (e.g., Antimycin A1, A2, A3, etc.). The diversity in these side chains contributes significantly to the range of biological activities observed across the antimycin family. researchgate.net

Table 2: Tailoring Modifications in Antimycin Biosynthesis

| Modification Step | Description | Impact on Final Structure |

|---|---|---|

| Ketoreduction | Reduction of a keto group to a hydroxyl group on the dilactone core. nih.gov | Creates the site for subsequent acylation. |

Engineered Biosynthesis and Heterologous Expression Systems

The complexity of the antimycin structure makes chemical synthesis challenging. nih.gov Consequently, significant research has focused on engineered biosynthesis and the use of heterologous hosts to produce antimycins and their analogues. This bioengineering approach offers a pathway to improve yields and generate novel derivatives with potentially enhanced pharmacological properties. nih.govnih.gov

Reconstitution of Biosynthetic Pathways in Model Organisms (e.g., Escherichia coli)

The production of antimycins has traditionally relied on fermentation of the native, often slow-growing, Streptomyces species. nih.gov To overcome this limitation, researchers have successfully transferred and reconstituted the antimycin biosynthetic pathway into more tractable model organisms. Escherichia coli, a robust and genetically manipulable host, has been a primary target for this work. nih.gov

The heterologous expression of different combinations of the ant genes in E. coli has not only enabled the production of the 3-FAS pharmacophore but has also been instrumental in confirming the functions of the individual biosynthetic enzymes. nih.gov Establishing an E. coli-based production system provides a powerful platform for further genetic manipulation aimed at improving productivity and facilitating large-scale production. tamu.edu This approach serves as a foundation for applying principles of combinatorial biosynthesis to generate novel antimycin-related molecules. nih.govtamu.edu

Strategies for Enhanced Production of this compound Analogues

Beyond simply reconstituting the pathway, a key goal of heterologous expression is to engineer the system for enhanced production and the creation of novel analogues. nih.gov Several strategies are employed to achieve this, including precursor-directed biosynthesis and the rational engineering of the PKS/NRPS assembly line. researchgate.netnih.gov

One successful strategy involves feeding modified building blocks to the fermentation culture. For example, providing fluoro-substituted precursors like fluoroanthranilates or 6-fluoro-L-tryptophan to Streptomyces cultures has resulted in the production of novel 5-fluoroantimycins and 4-fluoroantimycins. researchgate.net Another powerful approach involves reprogramming the NRPS/PKS enzymes themselves. By swapping modules or domains between different but related antimycin-type assembly lines, researchers have been able to create unnatural derivatives with altered macrolactone ring sizes, such as contracting a tetra-lactone to a tri-lactone or expanding a tri-lactone to a tetra-lactone. nih.govnih.gov These engineering efforts, guided by evolutionary and bioinformatic insights, can lead to the generation of new antimycin analogues in practical yields. nih.gov

Table 3: Strategies for Generating Antimycin Analogues

| Strategy | Description | Outcome |

|---|---|---|

| Heterologous Expression | Transferring the antimycin gene cluster to a model organism like E. coli. nih.gov | Enables production in a fast-growing, genetically tractable host and facilitates further engineering. nih.govtamu.edu |

| Precursor-Directed Biosynthesis | Supplying non-native precursor molecules to the fermentation broth. researchgate.net | Incorporation of modified precursors to generate novel halogenated antimycin analogues. researchgate.net |

| NRPS/PKS Engineering | Swapping or modifying the domains and modules of the core synthase enzymes. nih.govnih.gov | Creation of unnatural derivatives with altered ring sizes and alkyl chains. nih.gov |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Formamidosalicylic Acid (3-FAS) |

| 4-Fluoroantimycin |

| 5-Fluoroantimycin |

| 6-Fluoro-L-tryptophan |

| Antimycin A1 |

| Antimycin A2 |

| Antimycin A3 |

| This compound |

| Fluoroanthranilate |

| L-tryptophan |

Molecular Mechanisms of Biological Activity

Inhibition of Mitochondrial Electron Transport Chain (ETC) Complex III

Antimycin A7a is a well-characterized inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase. cellsignal.jpnih.govletstalkacademy.comyoutube.com This enzyme plays a pivotal role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c. wikipedia.org

This compound exhibits high-affinity binding to the Qi site of cytochrome c reductase, which is the ubiquinone reduction site within Complex III. nih.govwikipedia.orgescholarship.org This binding is highly specific and occurs on the cytochrome b subunit of the complex. letstalkacademy.comyoutube.com The interaction involves the formation of hydrogen bonds between the antimycin molecule and key amino acid residues, including the conserved Asp228 and Lys227, which stabilizes the inhibitor within the binding pocket. escholarship.orgontosight.ai This binding event is considered a slow, tight-binding inhibition and can induce a significant conformational change in the cytochrome bc1 complex. escholarship.orgontosight.ai

By occupying the Qi site, this compound physically obstructs the binding of ubiquinone, thereby inhibiting its reduction to ubiquinol. cellsignal.jpwikipedia.org This blockage effectively halts the transfer of electrons from the low-potential heme bH to ubiquinone, a critical step in the protonmotive Q-cycle. wikipedia.orgnih.gov The Q-cycle is the process by which Complex III couples electron transfer from ubiquinol to cytochrome c with the translocation of protons across the inner mitochondrial membrane. wikipedia.org The inhibition by antimycin disrupts this cycle, leading to a standstill in the flow of electrons through Complex III. cellsignal.jpwikipedia.orgcellsignal.com

The primary function of the electron transport chain is to generate a proton gradient (proton-motive force) across the inner mitochondrial membrane by pumping protons from the mitochondrial matrix to the intermembrane space. spandidos-publications.comresearchgate.net This gradient is the driving force for ATP synthase (Complex V) to produce ATP. spandidos-publications.comresearchgate.net By inhibiting electron flow through Complex III, this compound prevents the proton translocation associated with the Q-cycle. letstalkacademy.comwikipedia.orgresearchgate.net The collapse of the proton gradient across the inner mitochondrial membrane leads to a loss of the mitochondrial membrane potential and a severe reduction in cellular ATP synthesis. nih.govspandidos-publications.com

Modulation of Reactive Oxygen Species (ROS) Production

A major consequence of inhibiting the electron transport chain with this compound is a significant increase in the production of reactive oxygen species (ROS).

Inhibition of Complex III at the Qi site by this compound causes electrons to back up within the complex. nih.gov This leads to an increased lifetime and concentration of a highly reactive intermediate, ubisemiquinone (B1233062), at the Qo site of Complex III. nih.govspandidos-publications.com This unstable ubisemiquinone can then readily react with molecular oxygen to generate superoxide (B77818) radicals (O₂⁻). wikipedia.orgnih.govspandidos-publications.com This process is a major source of mitochondrial ROS production. spandidos-publications.comspandidos-publications.com The generated superoxide can be released into both the mitochondrial matrix and the intermembrane space. spandidos-publications.com

| Inhibitor | Target Site | Effect on Ubisemiquinone (Qo site) | Resulting ROS Production |

|---|---|---|---|

| This compound | Qi site of Complex III | Increases lifetime and concentration | Significant increase in superoxide generation wikipedia.orgnih.govspandidos-publications.com |

| Myxothiazol | Qo site of Complex III | Prevents formation | Inhibits superoxide generation spandidos-publications.comnih.gov |

| Stigmatellin | Qo site of Complex III | Prevents formation | Inhibits superoxide generation spandidos-publications.com |

The surge in mitochondrial ROS induced by this compound acts as a potent intracellular signal, triggering a variety of cellular responses. frontiersin.org Elevated ROS levels can lead to oxidative stress, a condition where the production of oxidants overwhelms the cell's antioxidant defenses. youtube.com This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Furthermore, the ROS generated can activate specific signaling pathways. For instance, increased mitochondrial ROS can promote the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2, which in turn can lead to the production of pro-inflammatory cytokines like IL-8. frontiersin.org The release of ROS is also a key factor in the induction of apoptosis (programmed cell death) following treatment with antimycin A, as it can contribute to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. cellsignal.jpfrontiersin.org

Induction of Programmed Cell Death Pathways

This compound, a member of the antimycin A family of compounds, is recognized for its ability to induce programmed cell death, or apoptosis, through various intricate molecular mechanisms. This process is critical in the context of its potential as a cytotoxic agent. The compound's interaction with key cellular components triggers a cascade of events leading to controlled cell dismantling. Research has elucidated several pathways through which this compound and its analogs exert their pro-apoptotic effects, primarily centered around mitochondrial and nuclear events.

Antimycin A is a known inhibitor of the mitochondrial electron transport chain, specifically targeting complex III. nih.govfocusbiomolecules.com This inhibition is a primary trigger for apoptosis in various cell lines. nih.govfocusbiomolecules.com The resulting disruption in mitochondrial function leads to the activation of downstream cell death pathways.

A significant aspect of antimycin A's pro-apoptotic activity involves its interaction with the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Specifically, antimycin A has been shown to act as a functional and structural mimic of the BH3-only proteins, which are natural antagonists of anti-apoptotic Bcl-2 family members like Bcl-xL. nih.gov

Computational analysis and experimental evidence have demonstrated that antimycin A can bind to the hydrophobic groove of Bcl-xL, a site typically occupied by pro-apoptotic proteins such as Bak. nih.gov This binding competitively inhibits the anti-apoptotic function of Bcl-xL. nih.gov Research has shown that cells overexpressing Bcl-xL exhibit increased sensitivity to antimycin A, a phenomenon described as a "gain-of-function" mechanism. nih.govpsu.edu This suggests that Bcl-xL is a primary target for antimycin A's cytotoxic effects. nih.gov

A derivative, 2-methoxy antimycin A3, which does not inhibit cellular respiration, retains its toxicity towards cells expressing Bcl-xL, indicating a mechanism of action independent of its effect on the electron transport chain. nih.gov This is further supported by the finding that antimycin A can directly inhibit the pore-forming activity of Bcl-xL in synthetic liposomes. nih.gov

| Finding | Experimental Observation | Reference |

|---|---|---|

| Competitive Binding | Antimycin A and a Bak BH3 peptide competitively bind to recombinant Bcl-2. | nih.gov |

| Increased Sensitivity | Hepatocyte cell lines expressing Bcl-xL are more sensitive to antimycin A. | nih.gov |

| Direct Inhibition | Antimycin A inhibits the pore-forming activity of Bcl-xL in synthetic liposomes. | nih.gov |

| Gain-of-Function | 2-methoxy antimycin A exhibits selective cytotoxicity towards cells with high Bcl-xL expression. | psu.edu |

Antimycin A can induce an apoptotic-like cell death pathway that is independent of caspases but dependent on the activation of Poly(ADP-ribose) polymerase (PARP) and the subsequent translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus. nih.govresearchgate.net AIF is a flavoprotein that, upon translocation to the nucleus, causes DNA fragmentation and chromatin condensation, key features of apoptosis. wikipedia.org

In human leukemia HL-60 cells, antimycin A treatment leads to the overactivation of PARP. nih.govresearchgate.net This excessive PARP activation is a critical signal that triggers the release and nuclear translocation of AIF. nih.govresearchgate.net The process of AIF translocation from the mitochondria to the nucleus is a key step in this cell death mechanism. nih.govresearchgate.net Inhibition of PARP has been shown to restrict this AIF translocation and subsequent DNA fragmentation. nih.govresearchgate.net

| Event | Cell Line | Observation | Reference |

|---|---|---|---|

| PARP Overactivation | HL-60 | Detected in cells treated with antimycin A. | nih.govresearchgate.net |

| AIF Nuclear Translocation | HL-60 | Occurred in antimycin A-treated cells. | nih.govresearchgate.net |

| Inhibition of Translocation | HL-60 | Pretreatment with a PARP inhibitor restricted AIF translocation. | nih.govresearchgate.net |

The induction of apoptosis by antimycin A has also been linked to the production of nitric oxide (NO). nih.govresearchgate.net In HL-60 cells, the cell death induced by antimycin A is significantly restricted by inhibitors of nitric oxide synthase (NOS). nih.govresearchgate.net This indicates a crucial role for NO in this apoptotic pathway. nih.govresearchgate.net

The production of NO is an upstream event that contributes to the overactivation of PARP. nih.govresearchgate.net Inhibition of NOS can partly eliminate NO production and, consequently, restrict the activation of PARP. nih.govresearchgate.net This suggests a signaling cascade where antimycin A induces NO production, which in turn leads to PARP overactivation, AIF translocation, and ultimately, cell death. nih.govresearchgate.net Interestingly, in some contexts, antimycin A has been found to prevent NO-induced apoptosis by blocking cytochrome C release, highlighting the complexity of its interactions within cellular signaling pathways. nih.gov

Interaction with Other Cellular Processes and Pathways

Inhibition of ATP-Citrate Lyase (ACL)

Antimycins, including this compound, have been identified as inhibitors of ATP-citrate lyase (ACL). nih.govresearchgate.netingentaconnect.com ACL is a crucial cytosolic enzyme that links carbohydrate and lipid metabolism. unipi.it It catalyzes the conversion of citrate (B86180) and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction driven by the hydrolysis of ATP. unipi.it The acetyl-CoA produced by ACL is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol. ingentaconnect.com

Research has shown that various members of the antimycin family exhibit inhibitory activity against ACL. nih.govingentaconnect.com Specifically, this compound has been reported to inhibit ACL with a Ki value of 55.0 µM against the substrate citrate. ingentaconnect.com The inhibitory potential varies among the different antimycin analogues, suggesting that the structure of the alkyl side chains influences the inhibitory activity. ingentaconnect.com

The table below summarizes the inhibitory constants (Ki) for several Antimycin compounds against ATP-citrate lyase.

| Compound | Ki (µM) vs. Citrate |

| Antimycin A1 | 29.5 |

| Antimycin A2 | 4.2 |

| Antimycin A3 | 60.1 |

| Antimycin A4 | 64.8 |

| This compound | 55.0 |

| Antimycin A8 | 4.0 |

Data sourced from Barrow et al., as reported in Recent Patents on Anti-Cancer Drug Discovery, 2012. ingentaconnect.com

The inhibition of ACL by compounds like this compound represents a significant interaction with cellular metabolism, as it directly curtails the supply of cytosolic acetyl-CoA required for lipogenesis. ingentaconnect.com This mechanism is distinct from Antimycin A's more well-known role as an inhibitor of the mitochondrial respiratory chain. ingentaconnect.com

Perturbation of Cellular Metabolism and Metabolomic Profiles

By inhibiting mitochondrial respiration, Antimycin A causes significant disruptions to cellular metabolism, leading to distinct changes in the metabolomic profile of affected cells. A primary consequence of inhibiting oxidative phosphorylation is a compensatory shift towards glycolysis to meet the cell's ATP demands. mdpi.commdpi.comahajournals.org

Studies using metabolic flux analyzers have demonstrated that treatment with Antimycin A can induce a shift from mitochondrial respiration (measured as oxygen consumption rate, OCR) to glycolysis (measured as extracellular acidification rate, ECAR). mdpi.com For example, a study investigating the metabolic effects of Antimycin A on HEK293T cells found that the treatment led to significantly higher levels of secreted lactic acid, the end product of glycolysis, indicating a metabolic switch. metabolomicsworkbench.org However, this response can be cell-type specific, as the same study noted that this glycolytic switch was dependent on the presence of the protein SDHAF2. metabolomicsworkbench.org In another study using a Müller cell line, Antimycin A did not alter the glycolytic rate, suggesting that these cells are predominantly glycolytic even under normal conditions. researchgate.net

This metabolic reprogramming is a critical adaptation for cells experiencing mitochondrial dysfunction. mdpi.com The shift to glycolysis is often accompanied by other significant metabolic perturbations. For instance, the inhibition of the electron transport chain can lead to an accumulation of TCA cycle intermediates and alterations in amino acid and lipid metabolism. mdpi.com The increased reliance on glycolysis also impacts the availability of biosynthetic precursors. The glycolytic switch can lead to increased intracellular citrate, which, along with the enzyme ATP-citrate lyase (ACL), supplies the acetyl-CoA necessary for epigenetic modifications like histone acetylation. ahajournals.org

Effects on Cyclic Electron Flow in Photosynthetic Systems

In the realm of photosynthesis, Antimycin A is a well-established inhibitor of cyclic electron flow (CEF) around photosystem I (PSI). biorxiv.orgoup.com Photosynthetic electron transport involves two primary pathways: linear electron flow (LEF), which produces both ATP and NADPH, and CEF, which primarily generates a proton gradient (ΔpH) across the thylakoid membrane to drive ATP synthesis without the net production of NADPH. oup.comd-nb.info

Higher plants and algae possess two major CEF pathways: one is dependent on an NADH dehydrogenase-like (NDH) complex and is insensitive to Antimycin A, while the other is the primary target of this inhibitor. oup.comoup.com This Antimycin A-sensitive pathway is dependent on the proteins PROTON GRADIENT REGULATION 5 (PGR5) and PGR5-LIKE PHOTOSYNTHETIC PHENOTYPE 1 (PGRL1). oup.comresearchgate.net The PGR5/PGRL1 complex is believed to function as a ferredoxin:plastoquinone (B1678516) reductase, facilitating the transfer of electrons from ferredoxin back to the plastoquinone pool, thus completing the "cycle" around PSI. researchgate.net

The inhibition of this pathway by Antimycin A has been a critical tool for researchers studying the physiological significance of CEF. researchgate.net By applying Antimycin A, scientists can selectively block the PGR5-dependent pathway and observe the effects on photosynthesis and plant growth. oup.com Such studies have demonstrated that CEF is crucial for photoprotection, especially under conditions where the capacity for CO2 fixation is limited, such as high light or stress conditions. oup.com Impairment of the Antimycin A-sensitive CEF pathway leads to increased sensitivity to photoinhibition. oup.com

It is important to note that while Antimycin A is widely used as a specific inhibitor of PGR5-dependent CEF, some studies suggest it may have secondary effects on photosystem II (PSII), cautioning that its effects may not be exclusively limited to CEF. biorxiv.orgoup.com

Modulation of Cytochrome c Release and Caspase Activation

The role of Antimycin A in modulating the release of mitochondrial cytochrome c and the subsequent activation of caspases—key executioners of apoptosis—is complex and highly dependent on the cellular context.

In some cell models, Antimycin A is shown to induce apoptosis by triggering the release of cytochrome c from the mitochondria into the cytosol. nih.govtandfonline.com This release is a critical event in the intrinsic apoptotic pathway, as cytosolic cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases like caspase-9, leading to a cascade of executioner caspase activation (e.g., caspase-3). researchgate.net

However, research in human leukemia HL-60 cells has presented a more nuanced picture. One study found that while Antimycin A caused mitochondrial cytochrome c release, inhibiting caspase-9 did not prevent cell death, and the primary pathway to executioner caspase activation appeared to involve caspase-8. tandfonline.com Strikingly, another study using the same HL-60 cell line reported that Antimycin A-induced cell death occurred without the release of cytochrome c or the activation of caspase-3. nih.gov Instead, this study found that cell death was dependent on the production of nitric oxide (NO), overactivation of poly(ADP-ribose) polymerase (PARP), and the subsequent translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. nih.govresearchgate.net

In yet another context, using a rat gastric epithelial cell line, Antimycin A was found to prevent nitric oxide-induced apoptosis by blocking the release of cytochrome c. nih.gov These conflicting findings underscore that the downstream effects of Antimycin A-induced mitochondrial dysfunction are not uniform. The specific apoptotic or cell death pathways engaged can vary significantly between different cell types and experimental conditions.

The table below summarizes the varied effects of Antimycin A on apoptotic signaling pathways in different cell lines.

| Cell Line | Cytochrome c Release | Caspase-3/9 Activation | Alternative Pathway | Reference |

| HL-60 (Human Leukemia) | Yes | Complex; not solely dependent on Caspase-9 | Involves Caspase-8 | tandfonline.com |

| HL-60 (Human Leukemia) | No | No Caspase-3 activation | NO/PARP/AIF-dependent | nih.gov |

| RGM-1 (Rat Gastric Epithelium) | Inhibited (in response to NO) | Prevented | N/A | nih.gov |

Advanced Research on Biological Activities

Antimicrobial Activities

Antimycin A exhibits a significant range of antimicrobial activities, with its antifungal properties being particularly well-documented. Research has also explored its potential as an antibacterial agent, although this area is less thoroughly investigated.

Antifungal Spectrum and Efficacy

Antimycin A has demonstrated notable toxicity towards a variety of fungi, including both human and phytopathogenic species. researchgate.net Its efficacy is rooted in its ability to disrupt essential cellular processes, leading to the inhibition of growth and, ultimately, cell death.

The primary mechanism of Antimycin A's antifungal action is the potent inhibition of cellular respiration. nih.gov It specifically targets Complex III (cytochrome c reductase) of the mitochondrial electron transport chain. cellsignal.comcellsignal.com By binding to this complex, Antimycin A blocks the transfer of electrons, thereby halting the production of ATP, the cell's primary energy currency. nih.gov This disruption of energy metabolism is catastrophic for the fungal cell, leading to a cessation of growth and other vital functions.

The inhibitory effects of Antimycin A on fungal growth have been quantified in various studies. For example, against the wheat blast fungus Magnaporthe oryzae Triticum, Antimycin A demonstrated a concentration-dependent inhibition of mycelial growth. researchgate.net Similarly, in studies with Rhizoctonia solani, a significant reduction in dehydrogenase activity was observed following treatment with Antimycin A1, further confirming the inhibition of respiratory processes. nih.gov

Table 1: Inhibitory Effect of Antimycin A on Fungal Growth

| Fungal Species | Concentration | Inhibition/Effect |

|---|---|---|

| Magnaporthe oryzae Triticum | 10 μg/mL | 62.90% mycelial growth inhibition, 100% conidiogenesis inhibition, 42% conidia germination inhibition nih.gov |

| Rhizoctonia solani | 26.66 μg/mL | 92.55% inhibition rate nih.gov |

| Rhizoctonia solani | 1.25 μg/mL | EC50 value nih.gov |

The profound biochemical effects of Antimycin A manifest as significant morphological and ultrastructural changes in fungal cells. Studies utilizing scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have provided detailed insights into these alterations.

In Rhizoctonia solani treated with Antimycin A1, SEM analysis revealed that the mycelial morphology became stripped, rough, and folded. The mycelia exhibited severe distortion and breakage, with incomplete or locally enlarged ends, as well as shortened and reduced numbers of branches. nih.gov

TEM observations of the same fungus showed even more profound internal changes. The cell walls became thickened, and the boundaries of organelles were indistinct. Mitochondria, the direct target of Antimycin A, appeared swollen. Additionally, there was evidence of exosmotic substances in vesicles, slow vesicle fusion, and cavitation, indicating a widespread breakdown of cellular integrity. nih.gov

Antibacterial Potential

Anti-parasitic and Insecticidal Applications

Beyond its antimicrobial effects, Antimycin A has also been investigated for its potential in controlling parasitic organisms, particularly nematodes.

Nematocidal Activity

Antimycin A has been recognized for its strong nematocidal activities. cellsignal.comcellsignal.com Research has shown that certain analogues, such as Antimycin A9, exhibit potent activity against nematodes like Caenorhabditis elegans. ekb.eg The mechanism of action is believed to be similar to its antifungal activity, targeting mitochondrial respiration, which is a fundamental process in nematodes as well.

While the general nematocidal properties of the Antimycin family are acknowledged, specific efficacy data, such as LC50 values for Antimycin A7a against economically important plant-parasitic nematodes like Meloidogyne incognita, are not extensively documented in published research. However, studies on culture broths of Streptomyces species, known producers of antimycins, have demonstrated significant mortality rates against M. incognita. For instance, the culture broth of Streptomyces strain KRA-28 caused an 85.9 ± 2.3% mortality of second-stage juveniles (J2s) of M. incognita. nih.gov This suggests the potent nematicidal potential of the compounds produced by these bacteria, including the antimycins.

**Table 2: Nematicidal Activity of Streptomyces Culture Broth against *Meloidogyne incognita***

| Treatment | Mortality of J2s (%) |

|---|---|

| Streptomyces strain KRA-28 culture broth | 85.9 ± 2.3 |

| Streptomyces strain KRA-24 culture broth | 75.9 ± 3.1 |

Insecticidal and Antifeedant Properties

The application of actinomycete secondary metabolites, the class of compounds to which Antimycin A belongs, has shown demonstrable effects on various insect pests. For instance, studies on the Egyptian cotton leaf worm, Spodoptera littoralis, revealed that treatment with actinomycete metabolites led to significant larval mortality and developmental abnormalities, such as prolonged larval stages and pupal deformities. researchgate.net

While the insecticidal action of Antimycin A is well-documented, its role as an antifeedant is less characterized. Antifeedants are substances that deter insects from feeding, often by acting on their taste receptors. researchgate.net Research into botanical extracts has identified numerous compounds with antifeedant properties that can significantly reduce crop damage by phytophagous insects. nih.govnih.gov These compounds represent a promising avenue for developing environmentally safer alternatives to conventional pesticides. researchgate.net Although direct studies on the antifeedant properties of this compound are not extensively reported, its potent disruptive effect on cellular metabolism could indirectly contribute to a cessation of feeding in affected insects. Further research is needed to specifically evaluate the antifeedant activity of this compound and differentiate it from its more immediate toxic effects.

Research Applications as a Biochemical Probe

This compound, as a component of the broader Antimycin A complex, is a valuable biochemical probe for studying the dynamics of the mitochondrial respiratory chain. Its primary and highly specific target is Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c oxidoreductase. By binding to the Qi site of this complex, Antimycin A effectively blocks the transfer of electrons from ubiquinone to cytochrome c. This inhibition halts the electron flow through the latter part of the respiratory chain, leading to a collapse of the proton gradient across the inner mitochondrial membrane and a subsequent decrease in ATP production.

This precise inhibitory action allows researchers to dissect the function of different segments of the electron transport chain. For example, the use of Antimycin A helped in demonstrating two independent pathways for the reduction of cytochrome b by ubiquinol (B23937). nih.gov The specificity of its binding has made it an indispensable tool for investigating the intricate processes of oxidative phosphorylation and understanding the consequences of mitochondrial dysfunction.

The interaction between Antimycin A and the cytochrome bc1 complex provides critical insights into the function and structure of cytochromes. Antimycin A binds near the heme bH of cytochrome b, inducing a red-shift in its UV-visible spectrum. nih.gov This proximity and the high-affinity binding have been exploited in structure-activity relationship studies to probe the architecture of the inhibitor binding site. nih.gov

X-ray crystallography studies of the bovine mitochondrial bc1 complex with Antimycin A bound have revealed detailed molecular interactions. These studies have shown that the N-formylamino-salicyl-amide group of Antimycin A is crucial for its binding specificity. nih.gov The phenolic OH and formylamino N of the inhibitor form hydrogen bonds with the conserved Asp228 residue of cytochrome b, while the formylamino O forms a hydrogen bond with Lys227 via a water molecule. nih.gov Such detailed structural information is invaluable for understanding the catalytic mechanism of the cytochrome bc1 complex and for designing novel inhibitors. Furthermore, the binding of Antimycin A is known to induce conformational changes in the complex, which can be studied to understand the dynamic nature of cytochrome function. nih.gov

Antimycin A is widely used to create experimental models of mitochondrial dysfunction in various cell types. By inhibiting Complex III, it mimics pathological conditions where mitochondrial respiration is impaired. science.gov This induced dysfunction is characterized by several key events, including a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, activation of cell death pathways like apoptosis. semanticscholar.org

For instance, in human retinal pigment epithelial cells, Antimycin A-induced mitochondrial damage has been used to study the pathogenesis of age-related macular degeneration. nih.govresearchgate.net Similarly, in cultured skeletal muscle cells, Antimycin A has been employed to investigate the link between mitochondrial dysfunction and insulin (B600854) resistance. nih.gov These models are crucial for understanding the cellular consequences of impaired mitochondrial function and for screening potential therapeutic agents that could mitigate mitochondrial damage. semanticscholar.org The ability to reliably induce mitochondrial dysfunction with Antimycin A facilitates research into the complex signaling pathways that are activated in response to mitochondrial stress. nih.gov

Anti-cancer Research and Potential Therapeutic Insights (Pre-clinical)

Pre-clinical studies have demonstrated the potential of Antimycin A as an anti-cancer agent due to its ability to inhibit the growth and proliferation of various cancer cells. nih.govnih.gov This anti-proliferative effect is closely linked to its primary function as a mitochondrial inhibitor. By disrupting the electron transport chain, Antimycin A induces significant oxidative stress through the generation of reactive oxygen species (ROS) and depletes the cell's energy supply, both of which are detrimental to rapidly dividing cancer cells. nih.govresearchgate.net

Research on oral cancer cells has shown that Antimycin A selectively induces higher levels of ROS and subsequent apoptosis in cancerous cells compared to normal oral cells. nih.gov In lung cancer cell lines, such as A549 and PC-9, Antimycin A has been shown to suppress cell proliferation and overcome resistance to other targeted therapies. nih.gov Specifically, it was found to inhibit the formation of tumor spheroids, a characteristic of cancer stem cells, by downregulating the β-catenin signaling pathway. nih.govresearchgate.net In vivo studies using mouse xenograft models have further confirmed the tumor-suppressive effects of Antimycin A. nih.gov

The table below summarizes key findings from pre-clinical studies on the anti-proliferative effects of Antimycin A on different cancer cell lines.

| Cell Line | Cancer Type | Key Findings |

| CAL 27 and Ca9-22 | Oral Cancer | Selective antiproliferation through oxidative stress-mediated apoptosis and DNA damage. nih.gov |

| A549 and PC-9 | Lung Cancer | Inhibition of cell proliferation and suppression of cancer stem cell properties. nih.gov |

| A549 | Lung Adenocarcinoma | Inhibition of cell growth via cell cycle arrest and apoptosis, accompanied by increased ROS levels. researchgate.net |

These pre-clinical findings highlight the potential of targeting mitochondrial respiration as a therapeutic strategy in oncology. The ability of Antimycin A to eliminate cancer stem cells and overcome drug resistance makes it a compound of significant interest for further anti-cancer drug development. nih.govoncotarget.com

Induction of Cell Cycle Arrest

Antimycin A, a mitochondrial electron transport inhibitor, has been demonstrated to impede the proliferation of cancer cells by inducing cell cycle arrest. nih.govnih.gov The specific phase of the cell cycle that is halted can vary depending on the cancer cell type and the concentration of the compound. nih.gov

In studies involving HeLa cervical cancer cells, Antimycin A was found to significantly induce an S phase arrest. nih.gov This arrest was associated with complex changes in the expression of key cell cycle regulatory proteins. For instance, while the expression of cyclin-dependent kinase inhibitors (CDKI) like p21 and p27 decreased, the expression of other proteins such as cyclin A, B, and D1 was shown to accumulate in the S phase. nih.gov

Table 1: Effect of Antimycin A on Cell Cycle in Different Cancer Cell Lines

| Cell Line | Cancer Type | Effect on Cell Cycle | References |

|---|---|---|---|

| HeLa | Cervical Cancer | S Phase Arrest | nih.gov |

| A549 | Lung Adenocarcinoma | G1 Phase Arrest | nih.govresearchgate.netresearchgate.net |

Targeting Oncoproteins (e.g., HPV E6/E7)

A significant area of research has been the targeting of viral oncoproteins, which are critical drivers in cancers such as human papillomavirus (HPV)-associated cervical cancer. nih.govfrontiersin.org The E6 and E7 oncoproteins produced by high-risk HPV strains are essential for the malignant transformation and survival of these cancer cells, primarily by degrading tumor suppressor proteins like p53 and retinoblastoma protein (pRb). nih.govnih.gov

Research has shown that antimycin analogues can effectively suppress cervical cancer cells by depleting the levels of these critical HPV E6/E7 oncoproteins. nih.gov In a study on HeLa cells, an antimycin analogue known as NADA was shown to significantly reduce the expression of E6 and E7 in both a concentration-dependent and time-dependent manner. nih.gov This effect was also observed in other HPV-positive cervical cancer cell lines, including Siha and CaSki cells. nih.gov

The mechanism behind this degradation involves the activation of the ubiquitin-dependent proteasome system, which is mediated by the generation of reactive oxygen species (ROS). nih.gov By promoting the breakdown of E6 and E7, these compounds can lead to the restoration of the p53 and pRb tumor suppressor pathways, thereby inducing apoptosis in the HPV-infected cancer cells. nih.gov This targeted action against the primary drivers of viral-induced cancer makes antimycin analogues promising candidates for further therapeutic development. nih.govrug.nl

Table 2: Effect of Antimycin Analogues on HPV Oncoproteins

| Cell Line | HPV Status | Effect | Mechanism | References |

|---|---|---|---|---|

| HeLa | HPV-positive | Degrades E6/E7 levels | ROS-mediated ubiquitin-proteasome system activation | nih.gov |

| Siha | HPV-positive | Decreases E6/E7 levels | Not specified | nih.gov |

| CaSki | HPV-positive | Decreases E6/E7 levels | Not specified | nih.gov |

Modulation of Cellular Stress Responses in Cancer Models

Antimycin A functions as a potent modulator of cellular stress, primarily by inducing significant oxidative stress. nih.govnih.gov As an inhibitor of the mitochondrial electron transport chain, it blocks the transfer of electrons, leading to an accumulation of reactive oxygen species (ROS), such as superoxide (B77818) anions. nih.govresearchgate.net This elevation of intracellular ROS is a central mechanism of its anticancer activity. nih.gov

Cancer cells often exist in a state of increased basal oxidative stress compared to normal cells. amegroups.orgmdpi.com While they develop robust antioxidant systems to cope, they are also more vulnerable to further ROS insults. Antimycin A exploits this vulnerability by pushing ROS levels beyond a threshold that the cancer cell can tolerate, leading to cellular damage and death. nih.gov

This induced oxidative stress triggers several downstream events. In oral cancer cells, Antimycin A was shown to cause higher levels of ROS and mitochondrial superoxide, leading to a depletion of the mitochondrial membrane potential. nih.gov This cascade of events culminates in DNA damage and apoptosis, as evidenced by the increased expression of markers like γH2AX and the activation of caspases. nih.gov The anticancer effects, including selective antiproliferation and DNA damage, could be partially reversed by treatment with the antioxidant N-acetylcysteine (NAC), confirming the critical role of ROS in the mechanism of action. nih.gov This modulation of cellular stress responses is a key strategy through which Antimycin A exerts its selective cytotoxic effects on cancer cells. nih.govnih.gov

Table 3: Cellular Stress Response Modulation by Antimycin A in Cancer Models

| Cancer Model | Key Effect | Mediators/Markers | References |

|---|---|---|---|

| Oral Cancer Cells (CAL 27, Ca9-22) | Selective antiproliferation, apoptosis, and DNA damage | Increased ROS, mitochondrial superoxide (MitoSOX), depleted mitochondrial membrane potential, γH2AX, 8-oxodG, cleaved PARP, activated caspase 9 & 3 | nih.gov |

| HeLa Cells | Apoptosis | ROS generation, GSH depletion, Bcl-2 down-regulation, Bax up-regulation | nih.gov |

| Lung Cancer Cells (A549) | Growth inhibition, apoptosis | Increased intracellular ROS (including O2•−), loss of mitochondrial membrane potential | nih.govresearchgate.net |

| Hepatocarcinoma Cells (HepG2) | Elevated superoxide production | Increased MitoSox Red fluorescence | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Antimycin A |

| This compound |

| N-acetylcysteine (NAC) |

| NADA (Neoantimycin) |

| p21 |

| p27 |

| p53 |

| Retinoblastoma protein (pRb) |

| γH2AX |

Structure Activity Relationship Sar Studies and Analog Design

Identification of Structural Determinants for Biological Activity

The biological activity of Antimycin A7a is dictated by specific structural features inherent to the antimycin family. Key determinants include the central dilactone core, the aromatic 3-formamidosalicylic acid group, and the specific alkyl and acyl side chains that differentiate the various antimycin congeners.

The antimycin pharmacophore consists of two essential components: a nine-membered dilactone macrocycle and an N-acylated 3-formamidosalicylic acid moiety connected via an amide bond. Studies on various antimycin analogs have unequivocally established that both parts are crucial for potent biological activity.

The 3-formamidosalicylic acid portion is a critical determinant for binding and inhibition. Research has shown that an intramolecular hydrogen bond between the phenolic hydroxyl group at C-2' and the amide carbonyl oxygen is essential for maintaining a rigid conformation necessary for high-affinity binding to its targets. nih.gov Disruption of this hydrogen bond can lead to a drastic reduction in inhibitory activity, by as much as four orders of magnitude. nih.gov Furthermore, the N-formyl group at the 3'-position and the phenolic hydroxyl group are considered indispensable for the induction activity of antimycins. nih.gov Both the 3-formamido group and the phenolic OH contribute significantly to specific interactions within the binding pocket of targets like the cytochrome bc1 complex.

The dilactone core also plays a vital role. While some studies suggest that replacing the dilactone ring with a long alkyl chain can result in a total loss of certain induction activities, it may not completely abolish inhibitory activity against the electron transport chain, indicating its nuanced role. nih.gov The core acts as a scaffold, correctly positioning the crucial side chains and the salicylic (B10762653) acid moiety for optimal interaction with biological targets. The biosynthetic pathway's flexibility allows for high structural variation on this common dilactone core, leading to the natural diversity of the antimycin family. researchgate.net

| Structural Moiety | Role in Biological Activity | Supporting Evidence |

|---|---|---|

| 3-Formamidosalicylic Acid | Essential for target binding and inhibitory action. | Intramolecular H-bond is critical; modifications dramatically reduce potency. nih.gov |

| Phenolic Hydroxyl Group (C-2') | Key for intramolecular hydrogen bonding and interaction with binding site residues. nih.gov | Its acidity is an important factor governing inhibition. |

| N-Formyl Group (C-3') | Required for proper conformation and close fitting to the binding domain. | Analogs lacking this group show altered effects on cytochromes. |

| Nine-Membered Dilactone Core | Acts as a structural scaffold to orient other functional groups. | Essential for certain biological activities, though replaceable for others. nih.gov |

The diversity within the antimycin family arises from variations in the alkyl (R²) and acyl (R¹) side chains attached to the dilactone core. In this compound, the R² group is a 3-methylbutyl (isopentyl) group at the C-8 position, and the R¹ group is a 2-methylpropanoate (B1197409) (isobutyryl) moiety at the C-7 position. nih.gov These side chains are crucial in modulating the lipophilicity, potency, and target selectivity of the molecule.

The lipophilic nature of these side chains influences the molecule's ability to cross cellular membranes and contributes to its intracellular distribution and enrichment. nih.gov Structure-activity-distribution relationship (SADR) studies have shown that the intracellular behavior of antimycins is a complex interplay between specific protein binding and non-specific absorption into lipid-rich regions of the cell. nih.gov

Modification at these positions has been shown to affect biological outcomes. For example, studies on 9-membered antimycins have demonstrated a high tolerance for modification at the C-8 position (where the alkyl R² chain is located) for maintaining anti-cancer activity. nih.gov The nature of the acyl group (R¹) at C-7 also plays a role in determining the specific congener and can fine-tune its activity. The specific combination of a 3-methylbutyl group at C-8 and a 2-methylpropanoate group at C-7 defines the unique activity profile of this compound compared to other family members like Antimycin A1 (which has an n-hexyl group at C-8 and a 3-methylbutanoate at C-7). nih.gov

Targeted modifications of key functional groups have provided significant insight into the mechanism of action of antimycins. These studies underscore the precise structural requirements for potent activity.

N-methylation of the amide bond that links the salicylic acid and dilactone moieties results in a remarkable decrease in inhibitory potency. This suggests that the amide N-H group likely functions as a hydrogen bond donor, interacting directly with the binding site. nih.gov Similarly, N-methylation of the 3-formamido group also reduces activity, which is thought to be due to a loss of rotational freedom, preventing the group from adopting its most active conformation. nih.gov

Modifications to the 3-formamidosalicylic acid ring can also alter the mechanism. For instance, a synthetic derivative, 2-methoxyantimycin A3, is no longer an inhibitor of the mitochondrial respiratory chain but retains its ability to induce apoptosis in cells overproducing Bcl-2-related proteins. This demonstrates that it is possible to separate the different biological activities of the antimycin scaffold through specific functional group modifications, suggesting that the molecule interacts with different targets (e.g., cytochrome bc1 complex vs. Bcl-xL) via slightly different structural determinants.

| Modification | Position | Effect on Activity | Inferred Role of Original Group |

|---|---|---|---|

| N-methylation of amide | Linker between core and ring | Remarkable decrease in potency nih.gov | Hydrogen bond donor in target interaction |

| N-methylation of formamido group | C-3' of salicylic ring | Significant decrease in potency nih.gov | Requires rotational freedom for active conformation |

| Replacement of phenolic OH with O-methoxy | C-2' of salicylic ring | Abolishes respiratory inhibition but retains apoptosis induction | Critical for cytochrome bc1 binding but less so for Bcl-xL binding |

| Removal of N-formyl group | C-3' of salicylic ring | Retains some potency but alters effects on cytochromes | Essential for binding in the same manner as the natural compound |

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools for elucidating the complex structure-activity relationships of natural products like this compound. Techniques such as QSAR and molecular docking provide predictive models and detailed insights into the molecular interactions governing biological activity.

QSAR studies attempt to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. For antimycin analogues, these models have been particularly challenging to develop due to the molecules' flexibility, ionization under physiological conditions, and ability to form different intramolecular hydrogen bonds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, allowing for the analysis of binding affinity and interactions at the atomic level. Docking studies have been instrumental in understanding how antimycins interact with key protein targets, particularly anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL and Mcl-1. ui.ac.id

Computational analyses predicted that antimycin A interacts with the BH3-binding hydrophobic groove of Bcl-xL, a key site for regulating apoptosis. nih.gov Subsequent in silico docking studies of Antimycin A3 analogs and their aromatic segments against Bcl-xL and Mcl-1 have identified key interactions. ui.ac.id These models show that the compounds fit into the hydrophobic pocket of the proteins, and their binding affinity (represented by the docking score or binding energy) is influenced by hydrogen bonds and hydrophobic interactions with specific amino acid residues. For example, modifications to the side chains of designed analogs were shown to significantly alter the binding energy and the number of hydrogen bonds formed with the receptor. ui.ac.id

Based on these studies, this compound would be expected to bind within the same hydrophobic groove of Bcl-2 family proteins. Its specific side chains would influence the stability of the formed complex and the precise nature of its interactions with the surrounding amino acid residues, thereby determining its specific potency as an inhibitor of these anti-apoptotic proteins.

Design and Synthesis of Novel this compound Analogs and Derivatives

The generation of new antimycin analogs is approached through several complementary strategies, including direct chemical modification of the natural product, manipulation of its biosynthetic pathway, and the introduction of chemical reporters for advanced cellular studies.

Direct chemical modification of the antimycin scaffold has been instrumental in elucidating the roles of its distinct functional groups. SAR studies have revealed that specific moieties are indispensable for biological activity, while others can be altered to modulate potency and selectivity.

Key findings from these studies highlight the critical nature of the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl group. The disruption of this bond leads to a drastic reduction in inhibitory activity, suggesting it is essential for maintaining the correct conformation for binding to its target. nih.gov Further studies involving synthetic analogs have demonstrated that the substituted dilactone ring and the phenolic hydroxyl group are crucial for activity. researchgate.net

N-methylation of the amide bond also significantly decreases potency, indicating that the amide N-H group likely participates in hydrogen bonding with the target protein. nih.gov Similarly, modification of the 3-formamido group can impact activity, as its rotational freedom is believed to be important for optimal interaction. nih.gov An artificial derivative, 2-methoxyantimycin A, was developed to inhibit the anti-apoptotic protein Bcl-xL without inhibiting cellular respiration, showcasing how targeted derivatization can separate the different biological activities of the parent molecule. nih.gov

Table 1: Impact of Chemical Modifications on Antimycin A Activity

| Modification Site | Chemical Change | Impact on Biological Activity | Reference |

|---|---|---|---|

| Amide Linkage | N-methylation | Remarkable decrease in inhibitory potency | nih.gov |

| Phenolic OH & Amide CO | Disruption of intramolecular H-bond | Drastic loss of activity (by four orders of magnitude) | nih.gov |

| 3-Formamido Group | N-methylation | Decrease in activity | nih.gov |

| Dilactone Ring | Replacement with a long alkyl chain | Total loss of induction activity for carotenogenesis | researchgate.net |

| Phenolic OH Group | Not specified | Indispensable for induction activity | researchgate.net |

Leveraging the natural biosynthetic machinery of antimycins offers a powerful route to generating novel structures that are often inaccessible through traditional chemical synthesis. The antimycin biosynthetic gene cluster, directed by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line, provides multiple points for intervention. nih.govresearchgate.net

One successful approach is precursor-directed biosynthesis, where modified building blocks are fed to the producing organism, Streptomyces species. For instance, feeding cultures with 6-fluoro-L-tryptophan or various fluoroanthranilates has led to the production of novel 5-fluoroantimycins and 4-fluoroantimycins. nih.gov This strategy incorporates halogen atoms into the 3-formamidosalicylate core, a modification that can significantly alter the compound's properties.

Furthermore, the enzymes within the pathway exhibit a degree of substrate promiscuity that can be exploited. The acyltransferase AntB, which installs the variable acyl side chain at the C-8 position, is known to accept a wide variety of substrates beyond its native ones. researchgate.net This flexibility allows for the enzymatic incorporation of diverse acyl groups, including those containing functionalities like alkynes, which can be used for subsequent chemical modifications. researchgate.net This combination of genetic engineering and synthetic chemistry, often termed semi-synthesis, expands the accessible chemical diversity of the antimycin family.

Understanding where a compound accumulates within a cell is critical to deciphering its mechanism of action and off-target effects. Bioorthogonal labeling provides a powerful tool for visualizing the distribution of natural products like this compound in living cells without significantly perturbing the system.

This technique involves tagging the molecule with a small, inert chemical reporter, such as an alkyne or an azide. This reporter does not interfere with the molecule's biological activity but can be specifically and efficiently reacted with a fluorescent probe inside the cell. For antimycin-type depsipeptides, an alkyne functionality has been successfully incorporated. This allows for subsequent visualization using techniques like Stimulated Raman Scattering (SRS) Microscopy. This advanced imaging method enables dynamic and high-resolution tracking of the compound's uptake and distribution in live cells, providing crucial insights for structure-activity-distribution relationship studies.

Structure-Activity-Distribution Relationship (SADR) Investigations

Beyond traditional SAR, Structure-Activity-Distribution Relationship (SADR) studies aim to connect a molecule's chemical structure not only to its biological activity but also to its subcellular distribution. This holistic approach provides a more complete picture of a drug candidate's behavior in a complex cellular environment.

SADR studies on antimycin-type compounds using bioorthogonal labeling and advanced microscopy have revealed several key factors that govern their accumulation and localization within cells. These investigations show that the intracellular fate of these molecules is not random but is driven by a combination of their physicochemical properties and biological interactions.

The primary factors identified are:

Biological Potency and Target Engagement: There is a strong correlation between the compound's potency and its intracellular enrichment. More potent analogs, which bind strongly to their protein targets (such as the mitochondrial Bcl-2/Bcl-xL proteins), tend to accumulate to higher concentrations within the cell.

Lipophilicity: The lipophilic (fat-loving) nature of the antimycin scaffold facilitates its passive uptake across the cell membrane. This property contributes to its general ability to enter cells and access intracellular compartments.

Specific Protein Targets: The distribution within the cell is not uniform. The compounds show clear patterns of enrichment in specific organelles, which is consistent with the localization of their protein targets. For antimycins, this often involves accumulation in mitochondria.

Quantitative analysis has shown a significant enrichment of these compounds inside cells. For one potent analog, the intracellular concentration was determined to be approximately 1.74 mM from a dosing concentration of only 50 µM, representing a 35-fold enrichment. This demonstrates a highly efficient uptake and retention mechanism driven by the interplay of the factors listed above.

Table 2: Factors Governing Intracellular Distribution of Antimycin Analogs

| Factor | Description | Observed Effect |

|---|---|---|

| Potency | The strength of the compound's biological activity. | Higher potency correlates with greater intracellular enrichment. |

| Target Engagement | Binding affinity to specific intracellular proteins. | Drives accumulation in organelles where target proteins reside (e.g., mitochondria). |

| Lipophilicity | The molecule's affinity for nonpolar environments. | Facilitates passive diffusion across cellular membranes, enabling uptake. |

Ecological and Environmental Research Perspectives

Role in Microbial Ecology and Interspecies Interactions

Antimycin A7a, as part of the broader Antimycin A complex, plays a significant role in the intricate web of microbial ecology and interspecies interactions. These compounds are produced by various species of Streptomyces, a genus of Actinobacteria, and their presence in an environment can profoundly influence the dynamics between different organisms.

Symbiotic Relationships (e.g., Ant-Fungus Interactions)

A notable example of Antimycin A's role in symbiotic relationships is found in the complex association between fungus-growing ants (Attini tribe), their cultivated fungus, and pathogenic fungi. wikipedia.orgpbslearningmedia.org Some species of fungus-growing ants harbor mutualistic Actinobacteria, including Streptomyces species, on their exoskeletons. nih.gov These bacteria produce a variety of antimicrobial compounds, including Antimycin A, which help protect the ants' fungal gardens from parasitic fungi like Escovopsis. wikipedia.orgnih.govmedcraveonline.com

This multi-layered symbiosis highlights the defensive role of these natural antibiotics. The ants provide a habitat and nutrients for the Streptomyces, which in turn produce metabolites that inhibit the growth of pathogens threatening the ants' primary food source. nih.govsi.edu Research has identified the production of Antimycin A1-A4 by Streptomyces species isolated from Acromyrmex nests, demonstrating activity against the fungal pathogen E. weberi. nih.gov This chemical defense is crucial for the success and stability of the ant-fungus mutualism. pbslearningmedia.orgnih.gov

Table 1: Key Participants in the Ant-Fungus Symbiotic Relationship

| Participant | Role | Interaction with Antimycin A |

|---|---|---|

| Fungus-Growing Ants (Attini) | Cultivate fungus for food | Host symbiotic Streptomyces that produce Antimycin A. |

| Fungal Cultivar (Leucoagaricus) | Primary food source for the ants | Protected by the antifungal properties of Antimycin A. |

| Streptomyces bacteria | Defensive mutualist | Produce Antimycin A to inhibit pathogenic fungi. |

Competitive Advantages in Microbial Communities

The production of antibiotics like Antimycin A provides a significant competitive advantage to the producing microorganisms in their natural, spatially-structured environments. researchgate.net By releasing these potent inhibitory substances, antibiotic-producing bacteria can suppress the growth of nearby competing species, thereby securing access to limited resources. researchgate.netnih.gov This chemical warfare is a key factor in shaping the structure and composition of microbial communities. researchgate.net

In structured environments such as biofilms or soil matrices, the ability to inhibit competitors allows the producers to establish and protect their niche. researchgate.net The production of antimicrobials is a strategy to fend off other colonizers and safeguard the population. researchgate.net While the benefit of inhibiting sensitive competitors is clear, the dynamics can be complex, as resistant non-producers in the vicinity can also benefit from the inhibition of a shared competitor. researchgate.net The maintenance of antibiotic production is therefore more likely in rapidly-growing, structured communities where the competitive benefits are localized. researchgate.net

Environmental Fate and Persistence in Aquatic Ecosystems

When introduced into aquatic environments, the fate and persistence of Antimycin A are governed by a variety of chemical, physical, and biological factors. Understanding these processes is crucial for assessing its environmental impact.

Degradation Pathways and Factors Influencing Stability

The primary route for the degradation of Antimycin A in aquatic systems appears to be base hydrolysis. regulations.gov Under alkaline conditions, the compound can degrade rapidly, with reported half-lives as short as 30 minutes. regulations.gov However, its persistence can vary significantly depending on environmental conditions. In some studies, Antimycin A has persisted in aquatic environments with a half-life ranging from 20 to 47 days. regulations.gov

Several factors influence the stability and degradation rate of Antimycin A in water. mdpi.com These include:

pH: Stability is highly pH-dependent, with degradation occurring more rapidly in alkaline waters. mdpi.comreabic.net

Temperature: Higher temperatures generally accelerate the degradation process. reabic.netnih.gov

Light: Photodegradation can contribute to the breakdown of the compound. researchgate.net

Water Chemistry: The presence of dissolved organic matter and certain ions can also affect its persistence. mdpi.comnih.gov

There is a notable degree of uncertainty in the quantitative estimation of Antimycin A's environmental properties, with some contradictory results from available studies. regulations.gov

Table 2: Factors Affecting Antimycin A Stability in Aquatic Environments

| Factor | Influence on Stability | Notes |

|---|---|---|

| pH | Decreases with increasing pH (alkaline conditions) | Base hydrolysis is a primary degradation pathway. regulations.gov |

| Temperature | Decreases with increasing temperature | Higher temperatures enhance degradation rates. reabic.net |

| Light Exposure | Decreases with light exposure | Photodegradation contributes to breakdown. researchgate.net |